molecular formula C19H14ClN3O2 B3869197 N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide

N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide

Cat. No. B3869197
M. Wt: 351.8 g/mol
InChI Key: QQSXAXFTOCTYPU-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide, also known as NCL-1, is a novel compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit significant biological activity, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide is not yet fully understood. However, it is believed that the compound exerts its biological activity through the inhibition of key enzymes and signaling pathways involved in cancer, inflammation, and microbial infections.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide has been found to exhibit significant biochemical and physiological effects, including:
1. Inhibition of cell proliferation: N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide has been found to inhibit the proliferation of cancer cells, leading to cell cycle arrest and apoptosis.
2. Inhibition of inflammation: N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide has been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
3. Inhibition of microbial growth: N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide has been found to inhibit the growth of a variety of pathogens, leading to a reduction in microbial infections.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide has several advantages and limitations for lab experiments. Some of the key advantages are:
1. High potency: N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide exhibits high potency against cancer cells, inflammation, and microbial infections, making it a valuable tool for studying these biological processes.
2. Selectivity: N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide exhibits selectivity towards cancer cells and microbial pathogens, making it a potential candidate for targeted therapies.
3. Low toxicity: N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide has been found to exhibit low toxicity in preclinical studies, making it a potential candidate for clinical development.
Some of the limitations of N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide for lab experiments are:
1. Limited solubility: N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide has limited solubility in water, making it difficult to administer in vivo.
2. Limited stability: N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide is relatively unstable under certain conditions, making it difficult to store and handle.
3. Limited availability: N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide is a relatively new compound, and its availability may be limited for some labs.

Future Directions

There are several future directions for the study of N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide. Some of the key areas for further investigation are:
1. Mechanistic studies: Further mechanistic studies are needed to understand the exact mode of action of N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide.
2. In vivo studies: In vivo studies are needed to determine the efficacy and safety of N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide in animal models.
3. Clinical trials: Clinical trials are needed to determine the safety and efficacy of N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide in humans.
4. Formulation development: Formulation development is needed to improve the solubility and stability of N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide for in vivo administration.
5. Combination therapies: Combination therapies involving N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide and other anti-cancer, anti-inflammatory, or anti-microbial agents should be investigated to determine potential synergistic effects.
Conclusion:
N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide (N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide) is a novel compound that exhibits significant biological activity. It has potential applications in scientific research, particularly in the areas of cancer, inflammation, and microbial infections. Further studies are needed to fully understand the mechanism of action and potential clinical applications of N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide.

Scientific Research Applications

N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit significant biological activity, making it a promising candidate for further investigation. Some of the key scientific research applications of N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide are:
1. Anti-cancer activity: N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
2. Anti-inflammatory activity: N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide has been found to exhibit significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
3. Anti-microbial activity: N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide has been found to exhibit significant anti-microbial activity against a variety of pathogens, including bacteria, fungi, and viruses.

properties

IUPAC Name

N-(4-chlorophenyl)-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2/c20-15-8-10-16(11-9-15)22-18(24)19(25)23-21-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-12H,(H,22,24)(H,23,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSXAXFTOCTYPU-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide
Reactant of Route 2
N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide
Reactant of Route 3
N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide
Reactant of Route 4
N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide
Reactant of Route 5
N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide
Reactant of Route 6
N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.